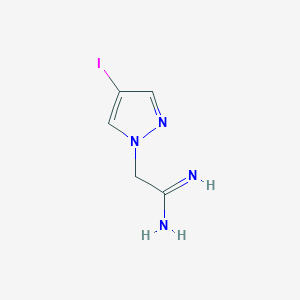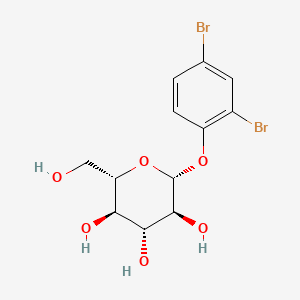
Megestrol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Megestrol-d3 is a deuterated form of megestrol acetate, a synthetic progestin. It is primarily used in scientific research to study the pharmacokinetics and metabolism of megestrol acetate. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Megestrol-d3 involves the incorporation of deuterium atoms into the megestrol acetate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity and isotopic enrichment.
化学反应分析
Types of Reactions
Megestrol-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
Megestrol-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the metabolism and pharmacokinetics of megestrol acetate.
Drug Development: Helps in the development of new formulations and delivery systems for megestrol acetate.
Biological Research: Used to investigate the biological effects and mechanisms of action of megestrol acetate.
Industrial Applications: Employed in the production of high-purity megestrol acetate for pharmaceutical use.
作用机制
Megestrol-d3, like megestrol acetate, exerts its effects through its progestogenic activity. It binds to progesterone receptors in target tissues, leading to various physiological effects. These include the induction of secretory changes in the endometrium, inhibition of pituitary gonadotropin secretion, and modulation of immune responses. The precise mechanism by which it stimulates appetite and weight gain is not fully understood but may involve interactions with glucocorticoid receptors.
相似化合物的比较
Megestrol-d3 is unique due to its deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:
Megestrol Acetate: The non-deuterated form, used for similar applications but without the isotopic labeling.
Nomegestrol Acetate: Another synthetic progestin with similar pharmacological properties but different chemical structure.
Medroxyprogesterone Acetate: A synthetic progestin used in hormone therapy and contraception, with distinct pharmacokinetic and pharmacodynamic profiles.
This compound’s uniqueness lies in its use as an internal standard in analytical techniques, providing more accurate and reliable data in scientific research.
属性
分子式 |
C22H30O3 |
|---|---|
分子量 |
345.5 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1/i1D3 |
InChI 键 |
VXIMPSPISRVBPZ-QQLYPTFKSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C |
规范 SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


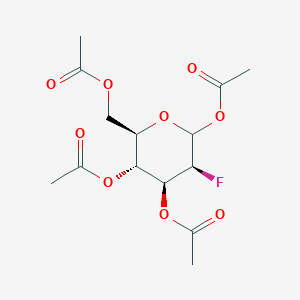
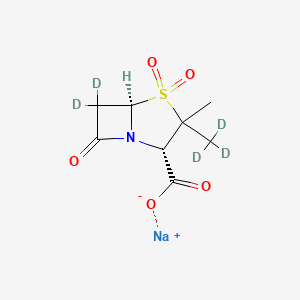
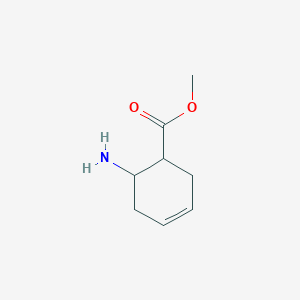
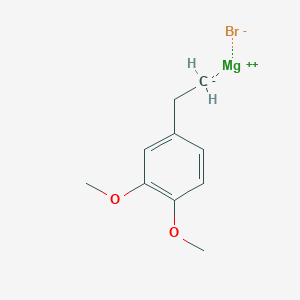
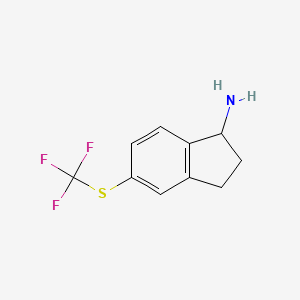

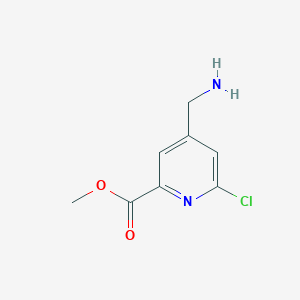
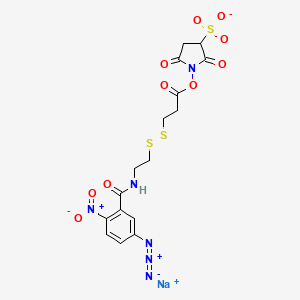
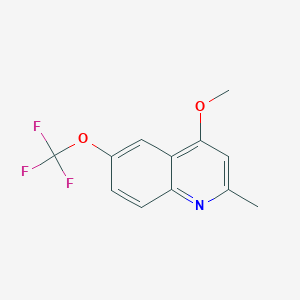
![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)
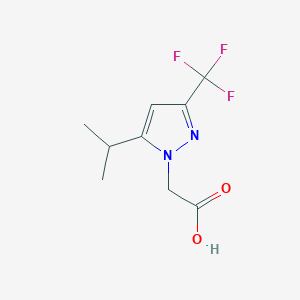
![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)
